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molecular formula C10H13BrFNO B8324395 2-(2-fluoro-5-bromobenzyloxy)-(N-methyl)ethylamine

2-(2-fluoro-5-bromobenzyloxy)-(N-methyl)ethylamine

Cat. No. B8324395
M. Wt: 262.12 g/mol
InChI Key: UUFVLDQTWMSAHQ-UHFFFAOYSA-N
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Patent
US06245761B1

Procedure details

In a 50 ml flask, under a nitrogen atmosphere, 2-(2-fluoro-5-bromobenzyloxy)-(N,N-dimethyl)ethylamine (317 mg, 1.15 mmol) was dissolved in dichloroethane (3.5 ml). This solution was cooled to 0° C. and ACE•Cl (0.50 ml, 4.59 mmol) was added. The resulting mixture was warmed to ambient temperature, then heated to reflux and maintained at this temperature for about three hours. The progress of the reaction was monitored by thin layer chromatography. Methanol was added to the reaction mixture and the resulting mixture was stirred at ambient temperature for about three days. The mixture was then heated to reflux for thirty minutes. The solvents were removed in vacuo. The residue was taken up in methanol, heated to reflux for thirty minutes, and the solvents were then removed in vacuo. The title intermediate was used without further purification.
Name
2-(2-fluoro-5-bromobenzyloxy)-(N,N-dimethyl)ethylamine
Quantity
317 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ACE•Cl
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][C:3]=1[CH2:4][O:5][CH2:6][CH2:7][N:8](C)[CH3:9].CO>ClC(Cl)C>[F:1][C:2]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][C:3]=1[CH2:4][O:5][CH2:6][CH2:7][NH:8][CH3:9]

Inputs

Step One
Name
2-(2-fluoro-5-bromobenzyloxy)-(N,N-dimethyl)ethylamine
Quantity
317 mg
Type
reactant
Smiles
FC1=C(COCCN(C)C)C=C(C=C1)Br
Name
Quantity
3.5 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
ACE•Cl
Quantity
0.5 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at ambient temperature for about three days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was warmed to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for about three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for thirty minutes
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for thirty minutes
CUSTOM
Type
CUSTOM
Details
the solvents were then removed in vacuo
CUSTOM
Type
CUSTOM
Details
The title intermediate was used without further purification

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
FC1=C(COCCNC)C=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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